molecular formula C10H14O2 B13162350 Methyl 3-cyclohexylprop-2-ynoate CAS No. 42134-60-1

Methyl 3-cyclohexylprop-2-ynoate

Cat. No.: B13162350
CAS No.: 42134-60-1
M. Wt: 166.22 g/mol
InChI Key: KNJFFLQWUURWDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyclohexylprop-2-ynoate can be synthesized through the esterification of 3-cyclohexylprop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexylprop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyclohexylprop-2-ynoate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexylprop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylprop-2-ynoate
  • Methyl 3-butylprop-2-ynoate
  • Methyl 3-hexylprop-2-ynoate

Uniqueness

Methyl 3-cyclohexylprop-2-ynoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it valuable for specific research applications .

Properties

CAS No.

42134-60-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 3-cyclohexylprop-2-ynoate

InChI

InChI=1S/C10H14O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h9H,2-6H2,1H3

InChI Key

KNJFFLQWUURWDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCCC1

Origin of Product

United States

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